![molecular formula C13H22O B13197700 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197700.png)
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings. This compound has a molecular formula of C13H22O and a molecular weight of 194.32 g/mol . The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene typically involves the Diels-Alder reaction. This reaction is carried out between an α-methylene caprolactam and a diene in the presence of a copper(II) complex and a chiral ligand such as (S,S)-tBu-BOX. The reaction conditions are optimized to achieve high enantioselectivity and exo-selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as continuous flow reactors and catalytic processes, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structure.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-7-oxaspiro[5.6]dodec-9-ene: Similar structure but with a single methyl group.
7,12-Dioxaspiro[5.6]dodec-9-ene: Contains two oxygen atoms in the spirocyclic structure.
3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene: Similar structure with different positioning of methyl groups
Uniqueness
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is unique due to its specific arrangement of methyl groups and oxygen atom, which imparts distinct chemical reactivity and biological activity. Its spirocyclic structure also contributes to its stability and versatility in various applications.
Propiedades
Fórmula molecular |
C13H22O |
|---|---|
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
4,4-dimethyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C13H22O/c1-12(2)7-6-9-13(11-12)8-4-3-5-10-14-13/h3,5H,4,6-11H2,1-2H3 |
Clave InChI |
JCHCDGZQUALCDK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1)CCC=CCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



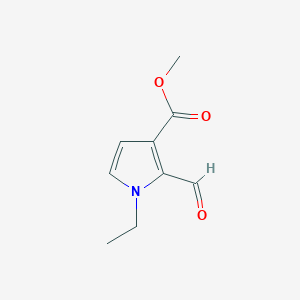
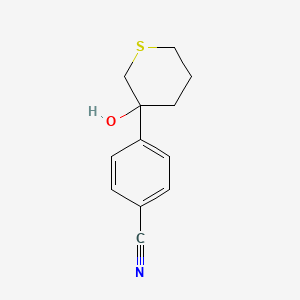
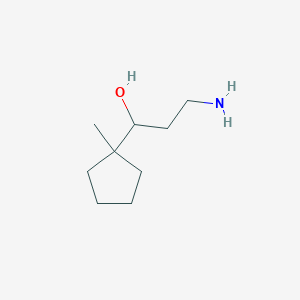


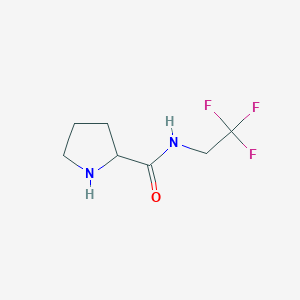

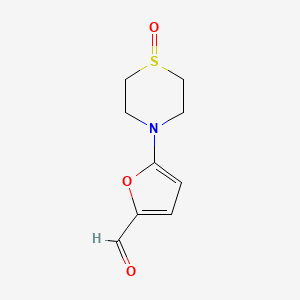
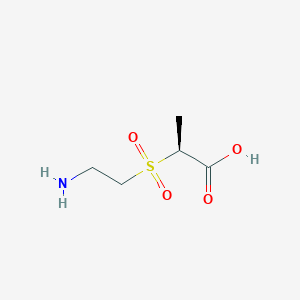

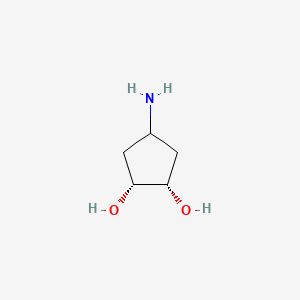

![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
